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Undeca-1,5,10-triene

Cat. No.: B12577501
CAS No.: 192374-59-7
M. Wt: 150.26 g/mol
InChI Key: KSAYKUJTFFANKN-UHFFFAOYSA-N
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Description

Significance of Conjugated and Non-conjugated Polyenes in Advanced Organic Synthesis

Polyenes, which are organic compounds containing multiple double bonds, are fundamental building blocks in organic chemistry. wikipedia.org The distinction between conjugated and non-conjugated polyenes is crucial as it governs their stability and reaction pathways. msu.edu

Conjugated Polyenes: In these systems, alternating single and double bonds create a continuous network of overlapping p-orbitals. wikipedia.org This delocalization of π-electrons results in increased thermodynamic stability compared to their non-conjugated counterparts. msu.eduacs.org This stability and the unique electronic structure of conjugated systems make them valuable in a variety of reactions. For instance, they are classic substrates for pericyclic reactions like the Diels-Alder reaction and participate in light-absorbing processes, which is why many natural dyes and pigments contain linear polyene structures. wikipedia.org The extended π-system allows them to absorb light in the visible spectrum, rendering them colored. wikipedia.orglibretexts.org

Non-conjugated Polyenes: These molecules, including Undeca-1,5,10-triene, have their double bonds separated by one or more sp³-hybridized carbon atoms, preventing the continuous overlap of p-orbitals. msu.edu Each double bond tends to react independently, much like a simple alkene. However, their utility in synthesis is significant. They are key substrates in reactions such as olefin metathesis, which can forge new carbon-carbon bonds, and intramolecular cyclization reactions. thieme-connect.de The synthesis of non-conjugated dienes and oligoenes is of considerable interest due to their presence in various biologically active natural products, including certain fatty acids and insect pheromones. thieme-connect.de

Academic Relevance of Undecatriene Isomers in Synthetic and Mechanistic Studies

The family of undecatriene isomers serves as a valuable platform for investigating reaction mechanisms and for the synthesis of complex molecules. The distinct reactivity of conjugated versus non-conjugated isomers allows for comparative studies.

For example, the conjugated isomer, 1,3,5-undecatriene, has been identified in various fruits and is known for its role in flavors and fragrances. chemicalbook.comresearchgate.net Its synthesis often involves dehydration of unsaturated alcohols. chemicalbook.com In contrast, the non-conjugated this compound and its derivatives are explored in different synthetic contexts. Radical cyclization of a related compound, (1E,5Z)-1-iodothis compound, has been shown to produce a complex mixture of acyclic, monocyclic, bicyclic, and tricyclic products, demonstrating the intricate reaction pathways available to these non-conjugated systems. researchgate.net

Mechanistic studies on the E/Z isomerization of non-conjugated alkenes, a fundamental process in organic chemistry, often utilize model systems that prevent competing reactions like alkene migration. nih.govscispace.com While specific studies focusing solely on this compound are not extensively documented in this context, the principles derived from studies on other non-conjugated olefins are directly applicable. nih.govscispace.com The presence of multiple, isolated double bonds in this compound offers multiple sites for such transformations, making it a potentially interesting substrate for studying selectivity in catalysis.

Furthermore, the synthesis of specific isomers of undecatrienes is relevant in the field of natural products. For instance, the sex pheromone of the marine brown alga Fucus serratus is an undeca-(1,3E,5E)-triene, a conjugated isomer. researchgate.net The development of stereoselective methods to synthesize such specific isomers is a significant area of research. researchgate.net

Historical Development of Research on Undecatriene Structures

The study of polyenes has a rich history, initially driven by the investigation of naturally occurring colored compounds and molecules with significant biological activity. uiuc.edu Early research in the mid-20th century led to the discovery of polyene antifungals like nystatin (B1677061) and amphotericin B, which are complex macrolides characterized by a series of conjugated double bonds. nih.gov The determination of the complete chemical structure of these complex molecules took considerable effort, spanning over a decade and a half for amphotericin B. nih.gov

Research into the fundamental properties of polyenes, such as their electronic structure, gained momentum in the 1970s. uiuc.edu Studies on the light absorption properties of polyenes revealed that as the length of the conjugated system increases, the energy required for electronic transitions decreases, shifting the absorption to longer wavelengths. libretexts.orguiuc.edu

The synthesis of specific polyene structures, including undecatrienes, became a focus for synthetic organic chemists aiming to create natural products or to study their properties. The Wittig reaction emerged as a powerful tool for this purpose. thieme-connect.de For instance, syntheses of trienic pheromones with specific Z-configurations were achieved using this method. thieme-connect.de The intramolecular Diels-Alder reaction of undecatrienes has also been a subject of stereochemical studies, exploring how the geometry of the starting triene influences the stereochemistry of the resulting fused ring systems. mit.edu More recent research continues to develop novel synthetic methodologies, such as titanium-catalyzed cross-coupling reactions, for the stereoselective synthesis of trienoic acids containing non-methylene-interrupted Z-double bonds. nih.gov

Data Tables

Table 1: Properties of an Undecatriene Isomer

Property Value
Compound Name 1,3,5-Undecatriene
CAS Number 16356-11-9
Molecular Formula C₁₁H₁₈
Boiling Point 280-285 °C
Density 0.79 g/mL at 25 °C
Refractive Index n20/D 1.513

Source: ChemicalBook chemicalbook.com

Table 2: Comparison of Polyene Types

Feature Conjugated Polyenes Non-conjugated Polyenes
Bonding Alternating double and single bonds wikipedia.org Double bonds separated by sp³ carbons msu.edu
Stability More stable due to electron delocalization msu.eduacs.org Less stable, reacts like isolated alkenes
Key Reactions Diels-Alder, Electrocyclizations Olefin Metathesis, Independent Alkene Reactions thieme-connect.de
Spectroscopy Absorption shifts to longer wavelengths with conjugation libretexts.org Each double bond absorbs in the UV region like a simple alkene

| Example | 1,3,5-Undecatriene chemicalbook.com | this compound |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18 B12577501 Undeca-1,5,10-triene CAS No. 192374-59-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192374-59-7

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

undeca-1,5,10-triene

InChI

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3-4,9,11H,1-2,5-8,10H2

InChI Key

KSAYKUJTFFANKN-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC=CCCC=C

Origin of Product

United States

Reactivity and Mechanistic Investigations of Undecatrienes

Pericyclic Transformations in Undecatriene Skeletons

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. In undecatrienes, these reactions, particularly intramolecular Diels-Alder cycloadditions and valence isomerizations, are crucial for constructing complex polycyclic systems.

The Intramolecular Diels-Alder (IMDA) reaction is a powerful method for forming bicyclic structures from a triene in a single, stereocontrolled step. For acyclic undecatrienes, the reaction involves the formation of a substituted decalin (bicyclo[4.4.0]decane) ring system. The stereochemical outcome of the reaction—that is, the preference for a trans- or cis-fused ring junction—is highly dependent on the geometry of the starting triene and the reaction conditions.

Experimental and computational studies on the thermal IMDA reactions of various trienes, including 1,3,10-undecatriene, have provided significant insight into the transition states governing this selectivity. researchgate.netacs.org For a substrate like (E)-deca-1,3,9-triene, thermal cyclization shows very little stereoselectivity, producing nearly equal amounts of the trans- and cis-fused products. nih.gov This lack of selectivity arises from the comparable energy levels of the pro-cis and pro-trans transition states.

However, the introduction of activating groups, such as an ester or a nitro group, can influence both the reaction rate and the stereochemical outcome. nih.gov For instance, in methyl (E,E)-undeca-2,8,10-trienoate, the electron-withdrawing ester group activates the dienophile, but the product distribution remains nearly unselective under thermal conditions. In contrast, introducing a nitro group at the terminal position of a decatriene (B1670116) modestly improves the selectivity in favor of the trans-fused decalin product. nih.gov Lewis acid catalysis can dramatically enhance this selectivity, favoring the formation of the trans product. nih.govprinceton.edu

Table 1: Stereoselectivity in Intramolecular Diels-Alder (IMDA) Cyclizations
SubstrateConditionsProduct Ratio (trans:cis)Reference
(E)-Deca-1,3,9-triene155 °C, Toluene51:49 nih.gov
Methyl (E,E)-undeca-2,8,10-trienoate180 °C, Toluene52:48 nih.gov
(E)-1-Nitro-deca-1,7,9-triene85 °C, Benzene73:27 nih.gov
(E)-1-Nitro-6-methyldeca-1,7,9-triene85 °C, Benzene73:27 nih.gov

Valence isomers are constitutional isomers that can interconvert through pericyclic reactions. wikipedia.org This phenomenon is well-documented for cyclic systems like the interconversion of cycloheptatriene (B165957) and its bicyclic valence isomer, norcaradiene. beilstein-journals.org For a conjugated triene system within an undecatriene chain, such isomerizations represent a potential reaction pathway, leading to strained bicyclic or other isomeric structures.

These transformations are typically driven by thermal or photochemical energy. nih.govnih.gov For example, a conjugated triene segment can, in principle, undergo a disrotatory electrocyclic ring-closure upon irradiation to form a vinylcyclobutene ring system. Conversely, thermal activation can induce a conrotatory ring-opening of the cyclobutene (B1205218) to regenerate the triene. While specific studies on the valence isomerization of simple, acyclic undeca-1,5,10-triene are not extensively documented, the principles governing these reactions in other conjugated systems are fundamentally applicable. The equilibrium and reaction dynamics would be influenced by the substitution pattern and conformational biases of the undecatriene chain.

Metal-Catalyzed Functionalizations and Rearrangements

Transition metals are powerful catalysts for a variety of transformations that are otherwise difficult to achieve. They can coordinate to the double bonds of undecatrienes, enabling unique functionalization and rearrangement reactions.

Palladium-catalyzed diamination offers an efficient route to vicinal diamines, which are important structural motifs. Studies have shown that conjugated dienes and trienes can be regioselectively diaminated using a Pd(0) catalyst and di-tert-butyldiaziridinone as the nitrogen source. nih.govorgsyn.org

In these reactions, the diamination typically occurs at an internal double bond of the conjugated system. orgsyn.org Mechanistic investigations involving kinetic studies have shown that the reaction is first-order in the palladium catalyst and inverse first-order in the phosphine (B1218219) ligand, suggesting that ligand dissociation from the metal center is a key step. nih.gov While many dienes undergo this transformation efficiently, (3E, 5E)-Undeca-1,3,5-triene was found to exhibit relatively low reactivity under the studied catalytic conditions. nih.gov This highlights the sensitivity of the reaction to the specific substrate structure. The proposed catalytic cycle involves the oxidative insertion of Pd(0) into the N-N bond of the diaziridinone, followed by insertion of the diene or triene, and subsequent reductive elimination to form the diamine product and regenerate the Pd(0) catalyst. orgsyn.org

Table 2: Pd(0)-Catalyzed Diamination of Conjugated Dienes and Trienes
SubstrateProductYield (%)Reference
(E)-1-Phenyl-1,3-butadieneN,N'-Di-tert-butyl-3-vinyl-3,4-dihydro-1H-pyrrol-2-one87 orgsyn.org
(E,E)-2,4-HexadieneN,N'-Di-tert-butyl-3,4-dimethyl-3,4-dihydro-1H-pyrrol-2-one91 orgsyn.org
(3E, 5E)-Undeca-1,3,5-trieneCorresponding diamination productLow Reactivity nih.gov

Metal catalysts can promote the insertion of small molecules or the rearrangement of molecular frameworks to generate new cyclic and polycyclic structures from undecatriene derivatives. For example, rhodium(I) catalysts have been used in [6+2] cycloaddition reactions to construct bicyclo[6.3.0]undecatriene systems. rsc.org

In a different transformation, palladium(II) complexes have been shown to catalyze the insertion of acetylenes into the Si-Si bond of a 4,5,10-trisilabicyclo[6.3.0]undeca-1(11),8-diene-2,6-diyne. acs.org This reaction proceeds via insertion into the silicon-silicon bond to expand the ring system, yielding a 4,7,12-trisilabicyclo[8.3.0]trideca-1(13),5,10-triene-2,8-diyne structure. acs.org Nickel catalysts have also been employed in annulation reactions; for instance, a nickel-catalyzed insertion reaction was used to synthesize a substituted undeca-1-en-3-one derivative. kyoto-u.ac.jp These examples demonstrate how different metals can be used to achieve diverse and complex molecular architectures starting from substrates containing an undecane (B72203) framework.

Radical Reactions and Their Stereochemical Implications

Radical reactions provide a complementary approach to ionic or pericyclic methods for bond formation. For undecatrienes, radical cyclizations can initiate complex cascades to form multiple rings in a single operation.

A notable example is the radical cyclization of (1E,5Z)-1-iodothis compound with triphenyltin (B1233371) hydride. publish.csiro.auresearchgate.net This reaction is a tandem process where an initial radical formed at one end of the chain triggers a sequence of intramolecular additions to the other double bonds. The reaction yields a complex mixture of products, including acyclic, monocyclic, bicyclic, and tricyclic compounds. At low concentrations, which favor intramolecular processes, the formation of tricyclo[6.3.0.02,6]undecanes predominates. publish.csiro.au However, a key finding of this study was the low stereoselectivity of the multiple cyclizations, resulting in the formation of four different tricyclic stereoisomers. publish.csiro.au This lack of stereocontrol indicates that the transitioning radical intermediates have multiple low-energy conformations leading to different stereochemical outcomes.

Table 3: Product Distribution from Radical Cyclization of (1E,5Z)-1-Iodothis compound
Product TypeNumber of Isomers FormedReference
Acyclic1 publish.csiro.auresearchgate.net
Monocyclic1 publish.csiro.auresearchgate.net
Bicyclic2 publish.csiro.auresearchgate.net
Tricyclic (Tricyclo[6.3.0.02,6]undecanes)4 publish.csiro.auresearchgate.net

In a related system, the radical-mediated transannulation of humulene, a derivative of undeca-1,4,8-triene, has been observed. psu.edu Treatment with ethanethiol (B150549) radicals induces a facile transannular cyclization to produce a substituted bicyclo[6.3.0]undecane skeleton. This reaction proceeds via the selective addition of a thiol radical to one of the double bonds, followed by a 5-exo-trig transannular cyclization of the resulting radical intermediate. psu.edu

Electrophilic and Nucleophilic Addition Pathways

The reactivity of this compound is characterized by the presence of three isolated double bonds at the C1, C5, and C10 positions. This non-conjugated system means that the double bonds react independently of one another, in a manner similar to simple alkenes. msu.edu The outcome of addition reactions is largely governed by the substitution pattern of each double bond.

Electrophilic Addition

In electrophilic addition reactions, an electrophile adds to a carbon-carbon double bond. libretexts.org For non-conjugated dienes or polyenes, the electrophile will preferentially attack the most electron-rich double bond. chemistrynotmystery.com The electron density of a double bond is increased by alkyl substituents. In this compound, the double bonds are at positions 1, 5, and 10. The C1=C2 and C10=C11 bonds are monosubstituted terminal alkenes, while the C5=C6 bond is a disubstituted internal alkene. Generally, more substituted alkenes are more nucleophilic and react faster with electrophiles. chemistrynotmystery.com

The addition of an electrophile (E⁺) to one of the double bonds will lead to the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, resulting in the formation of the more stable carbocation. libretexts.org For this compound, this means that electrophilic attack at the C1 position would yield a secondary carbocation at C2, while attack at the C5 or C6 position would also lead to a secondary carbocation. The stability of these intermediates will influence the product distribution.

A representative example is the addition of hydrogen bromide (HBr). The proton (H⁺) acts as the electrophile. The expected products from the addition of one equivalent of HBr are shown below:

Addition to the C1=C2 double bond: 2-Bromoundeca-5,10-diene

Addition to the C5=C6 double bond: 5-Bromoundeca-1,10-diene or 6-Bromoundeca-1,9-diene

Addition to the C10=C11 double bond: 10-Bromoundeca-1,5-diene

The regioselectivity is dictated by the formation of the most stable carbocation intermediate.

Table 1: Predicted Regioselectivity in the Electrophilic Addition of HBr to this compound

Double Bond PositionInitial CarbocationPredicted Major Product
C1=C2Secondary (C2)2-Bromoundeca-5,10-diene
C5=C6Secondary (C5 or C6)Mixture of 5-bromo- and 6-bromoundecadienes
C10=C11Secondary (C10)10-Bromoundeca-1,5-diene

Nucleophilic Addition

Simple polyenes like this compound are generally not susceptible to direct nucleophilic attack. umb.edu Alkenes are electron-rich species and therefore react with electrophiles. For nucleophilic addition to occur, the double bond typically needs to be activated by electron-withdrawing groups, or the nucleophile must be part of a metal-catalyzed reaction pathway. umb.edursc.org In the absence of such activation, direct addition of a nucleophile to the isolated double bonds of this compound is not a favored reaction pathway.

However, nucleophilic addition can occur on derivatives of undecatriene or under specific catalytic conditions. For instance, if one of the double bonds is epoxidized, the resulting epoxide ring can be opened by a nucleophile.

Elimination Reactions Leading to Undecatriene Analogs

Elimination reactions provide a versatile route for the synthesis of alkenes and can be used to generate undecatriene analogs from suitable precursors. libretexts.org The two most common mechanisms for elimination reactions are the E1 (unimolecular) and E2 (bimolecular) pathways. libretexts.org

Dehydration of Alcohols

The acid-catalyzed dehydration of an alcohol is a common method for preparing alkenes. masterorganicchemistry.com An undecadienol, for example, could serve as a precursor to an undecatriene analog. The reaction typically proceeds via an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate after protonation of the hydroxyl group converts it into a good leaving group (water). msu.edu The use of a strong, non-nucleophilic acid like sulfuric acid or phosphoric acid at elevated temperatures favors elimination over substitution. msu.edu

For example, the dehydration of undeca-1,10-dien-5-ol could potentially yield a mixture of undecatriene isomers, including conjugated and non-conjugated analogs, depending on which adjacent proton is removed from the carbocation intermediate. The major product is often the most stable alkene (Zaitsev's rule), which is typically the most substituted one. igi-global.com

Table 2: Potential Undecatriene Analogs from Dehydration of Undeca-1,10-dien-5-ol

PrecursorReaction ConditionsPossible ProductsPredominant Isomer (Predicted)
Undeca-1,10-dien-5-olH₂SO₄, HeatUndeca-1,4,10-triene, this compoundUndeca-1,4,10-triene (conjugated)

Dehydrohalogenation of Alkyl Halides

Another important elimination pathway is the dehydrohalogenation of an alkyl halide, which is typically base-induced and often proceeds via an E2 mechanism. ksu.edu.sa The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the halogen, and the halide ion is simultaneously eliminated. libretexts.org This reaction is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group.

The reaction of a brominated undecadiene, such as 5-bromoundeca-1,10-diene, with a strong, non-nucleophilic base like potassium tert-butoxide would be expected to yield undecatrienes. The choice of base can influence the regioselectivity of the elimination. A small base like hydroxide (B78521) or ethoxide tends to produce the more substituted Zaitsev product, while a bulky base like potassium tert-butoxide favors the formation of the less substituted Hofmann product.

Stereochemical Control and Isomerism in Undecatriene Chemistry

Control of Geometric Isomerism (E/Z) in Undeca-1,5,10-triene Synthesis

The synthesis of specific geometric isomers of this compound requires precise control over reaction conditions. The (E) and (Z) configurations of the double bonds significantly impact the molecule's shape and reactivity.

Several strategies have been developed to achieve stereoselective synthesis of undecatrienes. One approach involves the Wittig reaction, which can be tailored to favor the formation of either (E) or (Z) double bonds. For instance, starting from (E)-4,4-dimethoxy-2-butenal, the Wittig reaction has been used to stereoselectively form double bonds, leading to the synthesis of natural alkatrienes like fucoserratene (B148878) and 1,3,5-undecatrienes. researchgate.net Another powerful method is the palladium-catalyzed cross-coupling reaction. This has been employed to create (3E,5Z), (3Z,5Z), and (3E,5E)-trienes with a high degree of stereoselectivity. researchgate.net For example, the reaction of trimethylsilyl (B98337) acetylene (B1199291) with chloroenynes under palladium-copper catalysis, followed by desilylation and reduction, yields specific triene isomers. researchgate.net

The choice of catalyst and reaction conditions plays a critical role in determining the geometric outcome. Transition-metal catalysts, such as those based on palladium, are often used to promote the selective formation of the (E) geometry. vulcanchem.com Temperature is another key factor, with higher temperatures generally favoring the thermodynamically more stable trans (E) isomers. vulcanchem.com The solvent can also influence the transition state, with polar aprotic solvents sometimes favoring trans addition. vulcanchem.com

However, achieving complete stereochemical control can be challenging. For example, the synthesis of 1-chloro-1,3-butadiene, a potential precursor for creating a conjugated triene system in one step, yielded a mixture of E:Z isomers and was found to be configurationally unstable, isomerizing to favor the undesired (Z)-isomer upon storage. tandfonline.com

Diastereoselective Outcomes in Cyclization Reactions

The flexible nature of the undecatriene chain allows it to adopt various conformations, leading to different diastereoselective outcomes in cyclization reactions. These reactions are powerful tools for constructing complex polycyclic systems from acyclic precursors.

Intramolecular Diels-Alder (IMDA) reactions of undecatrienes have been studied to understand the factors governing stereoselectivity. The geometry of the diene within the triene chain plays a primary role in determining the transition state selection. rsc.org For instance, studies on the IMDA reactions of (1E,7E)-1-nitro-deca-1,7,9-trienes and their tetraene analogues have shown that these reactions proceed through asynchronous transition states to stereoselectively form trans-fused decalin products. nih.gov The presence of substituents on the tether connecting the diene and dienophile can also significantly influence the reaction rate and selectivity through steric effects. nih.gov

Radical cyclizations of undecatrienes also produce a variety of cyclic products with varying stereochemistry. For example, the radical cyclization of (1E,5Z)-1-iodothis compound with triphenyltin (B1233371) hydride yields a mixture of acyclic, monocyclic, bicyclic, and tricyclic compounds. grafiati.comresearchgate.net While the tricyclic products can be favored at low concentrations, the stereoselectivity of this particular reaction is reported to be low. grafiati.com

Cationic cyclization is another pathway that can lead to polycyclic structures. The stereochemical outcome of these reactions is often influenced by the initial geometry of the double bonds in the undecatriene precursor.

The table below summarizes the diastereoselective outcomes of some cyclization reactions involving undecatriene derivatives.

Reaction TypeUndecatriene DerivativeMajor ProductsKey Stereochemical Observations
Intramolecular Diels-Alder(1E,7E)-1-nitro-deca-1,7,9-trienesTrans-fused decalinsReaction proceeds via asynchronous transition states. nih.gov
Radical Cyclization(1E,5Z)-1-iodothis compoundAcyclic, monocyclic, bicyclic, and tricyclic productsLow stereoselectivity observed for the formation of tricyclic products. grafiati.com
Palladium-Catalyzed Diamination(3E, 5E)-Undeca-1,3,5-trieneDiamination at the internal double bondHigh regio- and diastereoselectivity, yielding essentially one stereoisomer. nih.gov

Strategies for Stereoisomer Separation and Enrichment

Due to the potential for forming multiple stereoisomers during synthesis, effective separation and enrichment techniques are essential for obtaining pure compounds. Chromatographic methods are the most common and powerful tools for this purpose.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique for separating enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in resolving stereoisomers of various compounds. csic.es The choice of mobile phase, including the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) and additives like acids, can significantly impact the separation efficiency. csic.es Temperature and flow rate are other parameters that can be optimized to achieve baseline separation. csic.es

For instance, in the separation of chiral herbicides, different polysaccharide-based columns were screened with various mobile phases to achieve the desired resolution. csic.es While some columns provided partial resolution, a specific combination of column and mobile phase was necessary for complete separation. csic.es

Gas chromatography (GC) can also be used for separating volatile stereoisomers, often with the use of a chiral column.

Beyond chromatography, other techniques for stereoisomer enrichment include:

Stereoselective Crystallization: In some cases, one stereoisomer may crystallize preferentially from a solution, allowing for its separation.

Kinetic Resolution: This involves reacting a mixture of stereoisomers with a chiral reagent that reacts at a different rate with each isomer, allowing for the separation of the unreacted, enriched isomer.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction for only one stereoisomer in a mixture.

The development of efficient separation methods is crucial, as the biological activity or material properties of different stereoisomers can vary significantly.

Influence of Stereochemistry on Reaction Kinetics and Thermodynamics

The stereochemistry of this compound and its derivatives has a profound impact on both the kinetics and thermodynamics of their reactions. The spatial arrangement of atoms influences transition state energies, reaction rates, and the relative stability of products.

In cyclization reactions, the geometry of the double bonds directly affects the activation energy. For intramolecular Diels-Alder reactions, the diene geometry is a primary factor in determining the transition state, though the orientation of the dienophile has been found to have a less significant effect on the activation energy. rsc.org Theoretical studies on the IMDA reactions of 1,3,10-undecatriene have provided insights into the stereoselectivities and activation parameters. scielo.br

The relative stability of the resulting stereoisomers is a key thermodynamic consideration. In some cases, a kinetically favored product may not be the most thermodynamically stable one. For example, in the isomerization of a cyclization product, a less stable axial diastereomer was formed as the major product under basic conditions, suggesting a kinetic effect was at play. nih.gov

The influence of stereochemistry on reaction kinetics is also evident in palladium-catalyzed reactions. In a study on the diamination of conjugated dienes, (3E, 5E)-undeca-1,3,5-triene showed relatively low activity, which allowed for the detection of a reaction intermediate and provided insights into the C-N bond formation step. nih.gov The rate of this reaction was found to be first-order in the palladium catalyst and inverse first-order in the phosphine (B1218219) ligand. nih.gov

The table below provides a summary of how stereochemistry influences reaction parameters in undecatriene systems.

ReactionStereochemical FactorInfluence on KineticsInfluence on Thermodynamics
Intramolecular Diels-AlderDiene geometryPrimarily governs transition state selection and activation energy. rsc.orgscielo.brAffects the relative stability of the resulting fused-ring systems.
Radical CyclizationInitial double bond geometryInfluences the distribution of cyclic products.The formation of more stable ring systems is a driving force. nih.gov
Palladium-Catalyzed Diamination(3E, 5E) configurationLower reactivity allowed for kinetic studies of the reaction mechanism. nih.govThe high diastereoselectivity points to a thermodynamically favorable pathway to a single isomer. nih.gov

Spectroscopic and Computational Elucidation of Undecatriene Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like undeca-1,5,10-triene. A complete assignment of proton (¹H) and carbon (¹³C) NMR spectra, supported by two-dimensional (2D) NMR experiments, allows for the unambiguous determination of its constitution and, to a certain extent, its stereochemistry.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for its olefinic and aliphatic protons. The terminal vinyl groups (C1-H, C2-H₂, and C10-H, C11-H₂) would show complex splitting patterns in the range of δ 4.9-5.9 ppm. The internal double bond protons (C5-H and C6-H) would resonate in a similar region, with their coupling constants providing information about the geometry (cis or trans) of the double bond. The aliphatic methylene (B1212753) protons (C3, C4, C7, C8, and C9) would appear in the upfield region of the spectrum, typically between δ 1.2 and 2.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in a unique electronic environment. pressbooks.pub The olefinic carbons are expected to resonate in the downfield region (δ 110-140 ppm), while the aliphatic carbons would appear in the upfield region (δ 20-40 ppm).

2D NMR Techniques: To definitively assign all proton and carbon signals and establish the connectivity within the this compound molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the molecule. oxinst.com For instance, cross-peaks would be observed between the protons of the C1 vinyl group and the adjacent C2 protons, and between the C2 and C3 protons, thus establishing the connectivity along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. libretexts.org For this compound, NOESY can be used to determine the stereochemistry of the internal double bond. For example, a cross-peak between the C5-H and C6-H protons would indicate a cis relationship. Furthermore, NOESY can provide insights into the preferred conformations of the flexible aliphatic chains in solution. nih.gov

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for (5Z)-undeca-1,5,10-triene is presented below, based on empirical prediction rules for similar acyclic olefins.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~5.8 (ddt)~139
2~5.0 (dd)~114
3~2.1 (q)~33
4~2.0 (q)~26
5~5.4 (dt)~129
6~5.4 (dt)~130
7~2.0 (q)~27
8~1.4 (sextet)~29
9~2.1 (q)~34
10~5.8 (ddt)~139
11~5.0 (dd)~114

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₈), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 150. The fragmentation of the molecular ion would likely proceed through pathways characteristic of unsaturated hydrocarbons. Key fragmentation processes would include:

Allylic cleavage: Cleavage of the C-C bonds adjacent to the double bonds is a favored fragmentation pathway due to the formation of resonance-stabilized allylic carbocations. For this compound, this could lead to the loss of various alkyl and alkenyl radicals.

Retro-Diels-Alder reaction: Although more common in cyclic systems, a retro-Diels-Alder-type cleavage could potentially occur around the internal double bond, leading to the formation of smaller diene and alkene fragments.

Hydrogen rearrangements: Rearrangements of hydrogen atoms followed by fragmentation can also lead to characteristic ions in the mass spectrum.

The interpretation of these fragmentation patterns would provide valuable information for confirming the positions of the double bonds within the undecatriene skeleton.

A table of predicted major fragments in the mass spectrum of this compound is provided below.

m/zPossible Fragment Ion
150[C₁₁H₁₈]⁺ (Molecular Ion)
121[C₉H₁₃]⁺ (Loss of C₂H₅)
107[C₈H₁₁]⁺ (Loss of C₃H₇)
93[C₇H₉]⁺ (Loss of C₄H₉)
81[C₆H₉]⁺
67[C₅H₇]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺ (Allyl cation)

X-ray Crystallographic Analysis of Undecatriene Derivatives and Adducts

While obtaining single crystals of a volatile, non-polar hydrocarbon like this compound for X-ray crystallographic analysis can be challenging, the study of its solid-state derivatives and adducts can provide invaluable insights into its conformational preferences and intermolecular interactions.

For instance, the introduction of heavy atoms or functional groups that promote crystallization can facilitate X-ray diffraction studies. Research has been conducted on derivatives such as (1E,5Z)-1-iodo-8,8-bis(phenylsulfonyl)this compound. The crystal structure of such a derivative would reveal the precise bond lengths, bond angles, and torsion angles of the undecatriene backbone in the solid state. This information can be used to understand the influence of substituents on the conformation of the triene system.

Furthermore, the formation of metal-olefin complexes or other adducts can also facilitate crystallization. The coordination of a metal to the double bonds of this compound would fix its conformation in the crystal lattice, allowing for detailed structural analysis. The insights gained from the crystal structures of these derivatives and adducts can serve as a basis for understanding the conformational landscape of the parent undecatriene in different environments.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical calculations provide a powerful theoretical framework for understanding the structure, reactivity, and spectroscopic properties of molecules like this compound. These methods can be used to predict properties that are difficult or impossible to measure experimentally and to gain a deeper understanding of the underlying principles governing the molecule's behavior.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. By calculating the energies of the frontier molecular orbitals (HOMO and LUMO), it is possible to identify the most likely sites for electrophilic and nucleophilic attack.

For example, the HOMO would likely be localized on the π-systems of the double bonds, indicating that these are the primary sites for reaction with electrophiles. The relative energies of the HOMOs associated with the terminal and internal double bonds could provide insights into the regioselectivity of such reactions.

Furthermore, computational methods can be used to predict the stereoselectivity of reactions involving this compound. For instance, in reactions that generate new chiral centers, the relative energies of the diastereomeric transition states can be calculated to predict which stereoisomer will be formed preferentially. This is particularly relevant for understanding the outcomes of reactions such as cyclizations.

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as additions, oxidations, or cyclizations, the entire reaction pathway can be mapped out by calculating the energies of reactants, products, intermediates, and transition states.

The identification and characterization of transition state structures are particularly important, as they represent the energy maxima along the reaction coordinate and control the rate of the reaction. By analyzing the geometry and electronic structure of the transition state, it is possible to understand the factors that influence the reaction's feasibility and selectivity. For example, in the radical cyclization of derivatives of this compound, computational studies can help to explain the observed product distribution by comparing the activation energies for the formation of different cyclic products.

The flexible aliphatic chains of this compound can adopt a multitude of conformations. A thorough conformational analysis is essential for understanding its physical and chemical properties. Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the potential energy surface of the molecule and identify the most stable conformers.

By systematically rotating the single bonds in the aliphatic chains and calculating the energy of each resulting conformation, a detailed picture of the conformational landscape can be obtained. This analysis can reveal the relative populations of different conformers at a given temperature and provide insights into how the molecule's shape influences its reactivity and interactions with other molecules. The results of such a conformational analysis can also be used to interpret experimental data, such as NMR coupling constants and NOE enhancements, which are sensitive to the molecule's geometry.

Applications of Undecatrienes As Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Role in the Total Synthesis of Natural Products and Analogues

A review of current scientific literature does not yield specific examples of undeca-1,5,10-triene being employed as a direct precursor or key intermediate in the total synthesis of known natural products or their analogues. While various undecatriene isomers are found in nature, the specific application of the 1,5,10-isomer in this synthetic context is not prominently documented.

Precursors for Biologically Active Molecules

The potential of this compound as a precursor for molecules with significant biological activity has been explored in specific contexts, although broad applications are not widely reported.

While many insect pheromones and semiochemicals are polyene structures, and some are undecatriene derivatives, there is no specific evidence in the researched literature identifying this compound as a natural pheromone or as a starting material for the synthesis of such compounds. Other isomers, such as (6Z,8E)-undeca-6,8,10-trien-3-one, have been identified and synthesized as pheromone components. ontosight.ai

Endophytic fungi are known to produce a vast array of secondary metabolites, including complex polyketides and terpenoids. nih.govnih.gov For instance, (5Z,8Z,10E)-undeca-5,8,10-triene-1,3-diol has been isolated from the endophytic fungus Cladosporium sp. nih.gov However, the use of synthetically derived this compound as a foundational building block for the laboratory synthesis of polyketide or terpenoid scaffolds is not detailed in the available research.

Development of Novel Polyene Architectures and Scaffolds

The most significant documented application of this compound is in the field of radical cyclizations to create complex polycyclic systems. The non-conjugated arrangement of the double bonds at the 1, 5, and 10 positions makes this molecule an ideal substrate for tandem cyclization reactions, where multiple rings can be formed in a single, highly controlled step.

Research has demonstrated that derivatives of this triene, such as (1E,5Z)-1-iodothis compound, can be triggered by reagents like triphenyltin (B1233371) hydride to undergo a cascade of intramolecular radical additions. researchgate.net This process is highly versatile, leading to a variety of cyclic structures depending on the reaction conditions. At low concentrations, the reaction can yield a mixture of acyclic, monocyclic, bicyclic, and tricyclic products. researchgate.net This methodology provides a powerful tool for constructing intricate molecular frameworks from a simple linear precursor.

Notably, this approach has been successfully applied to the selective formation of a linear-triquinane skeleton in a single operation. researchgate.net Triquinanes are tricyclic molecules containing three fused five-membered rings, a core structure found in many biologically active natural products. The ability to construct this complex scaffold efficiently from an this compound derivative highlights the strategic value of this building block in synthetic chemistry for accessing novel and complex architectures.

Table 1: Synthetic Applications of this compound Derivatives in Scaffold Development

PrecursorReaction TypeResulting ScaffoldsKey FindingsReference
(1E,5Z)-1-iodothis compoundTandem Radical CyclizationMonocyclic, Bicyclic, and Tricyclic productsReaction with triphenyltin hydride yields a diverse mixture of cyclic compounds. researchgate.net
This compound derivativeRadical CyclizationLinear-Triquinane SkeletonProvides a facile and selective method to form a 5-7-5 fused tricyclic system in a single step. researchgate.net

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